molecular formula C23H24ClN5O2S B2928277 1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea CAS No. 941975-40-2

1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea

Cat. No. B2928277
CAS RN: 941975-40-2
M. Wt: 469.99
InChI Key: BXHQYIFQQVLIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea is a useful research compound. Its molecular formula is C23H24ClN5O2S and its molecular weight is 469.99. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Significant research has been conducted on the synthesis and structural characterization of compounds with structures related to 1-(5-(4-Benzylpiperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-(4-chlorophenyl)urea. Studies have detailed the reactions involved in forming these complex molecules, often aiming at understanding their chemical properties and potential for further functionalization. For instance, the synthesis and spectroscopic analysis of tri-substituted ureas derived from N-methylpiperazine highlight the intricacies of their chemical structure and potential for further chemical modifications (Iriepa & Bellanato, 2013).

Antimicrobial and Anti-Proliferative Activities

Some derivatives closely related to the chemical structure have been studied for their antimicrobial and anti-proliferative activities. These studies aim to evaluate the potential therapeutic applications of these compounds, especially in combating microbial infections and cancer. For example, a study on novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives demonstrated marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).

Conformational and Structural Studies

Research has also focused on the conformational adjustments and structural analysis of urea and thiourea-based assemblies. These studies provide insights into the molecular dynamics and interactions that dictate the physical and chemical properties of these compounds. For example, adjustments in conformation through carbon–nitrogen bond rotation in thiourea and urea derivatives reveal how intramolecular interactions influence the stability and reactivity of these molecules (Phukan & Baruah, 2016).

Potential Nootropic Agents

The synthesis and evaluation of compounds for nootropic activity represent another area of interest. These studies aim to identify new therapeutic agents that could enhance cognitive functions. For instance, derivatives of 2-oxopyrrolidines and related compounds have been tested for their potential as nootropic agents, showcasing the versatility of these chemical frameworks in drug development (Valenta et al., 1994).

properties

IUPAC Name

1-[5-(4-benzylpiperazine-1-carbonyl)-4-methyl-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN5O2S/c1-16-20(32-23(25-16)27-22(31)26-19-9-7-18(24)8-10-19)21(30)29-13-11-28(12-14-29)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHQYIFQQVLIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.